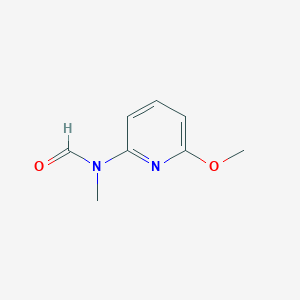
N-(6-Methoxypyridin-2-yl)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methoxypyridin-2-yl)-N-methylformamide is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, with a formamide group linked to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)-N-methylformamide typically involves the reaction of 6-methoxypyridine with N-methylformamide under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridine and N-methylformamide.
Catalysts and Solvents: The reaction may require a catalyst such as a Lewis acid (e.g., aluminum chloride) and a solvent like dichloromethane.
Reaction Conditions: The mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Methoxypyridin-2-yl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N-methylformamide.
Reduction: Formation of N-(6-methoxypyridin-2-yl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
N-(6-Methoxypyridin-2-yl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which N-(6-Methoxypyridin-2-yl)-N-methylformamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and formamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Methylpyridin-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of a methoxy group.
N-(6-Hydroxypyridin-2-yl)-N-methylformamide: Contains a hydroxyl group instead of a methoxy group.
N-(6-Chloropyridin-2-yl)-N-methylformamide: Features a chlorine atom in place of the methoxy group.
Uniqueness
N-(6-Methoxypyridin-2-yl)-N-methylformamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
113077-72-8 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N-(6-methoxypyridin-2-yl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(6-11)7-4-3-5-8(9-7)12-2/h3-6H,1-2H3 |
Clé InChI |
LXUOJPOYDZWJFT-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)C1=NC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




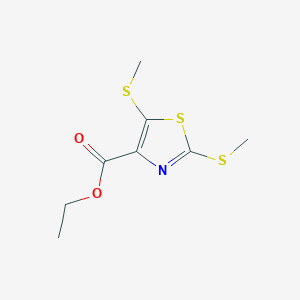
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
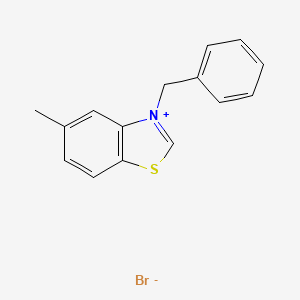
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
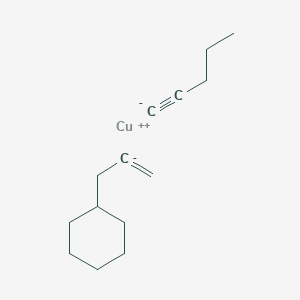
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)

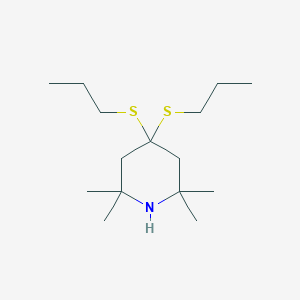
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)



